1,1-Bis(2-bromophenyl)urea

Thermal Analysis Solid-State Chemistry Formulation Stability

Choose 1,1-Bis(2-bromophenyl)urea for your research because its ortho-bromine substitution locks conformation, forming robust hydrogen-bonded chains critical for crystal engineering. Use as a negative control in CXCR2 assays (IC50=30,000 nM) or a halogen-bonding probe. Enhanced thermal stability (mp 235°C) prevents decomposition in high-temperature syntheses. Ideal for SAR studies and solid-state supramolecular assembly investigations.

Molecular Formula C13H10Br2N2O
Molecular Weight 370.04 g/mol
Cat. No. B15505995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(2-bromophenyl)urea
Molecular FormulaC13H10Br2N2O
Molecular Weight370.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C(=O)N)Br
InChIInChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)17(13(16)18)12-8-4-2-6-10(12)15/h1-8H,(H2,16,18)
InChIKeyKDLGRVOMQUGNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(2-bromophenyl)urea: Chemical Identity and Structural Classification for Research Sourcing


1,1-Bis(2-bromophenyl)urea, also indexed as N,N'-bis(2-bromophenyl)urea or 1,3-bis(2-bromophenyl)urea (CAS 175278-34-9), is a symmetrical di-aryl urea derivative with the molecular formula C13H10Br2N2O and a molecular weight of 370.04 g/mol [1]. The compound features a central urea carbonyl flanked by two ortho-brominated phenyl rings, classifying it as a halogenated aromatic bis-urea [2]. As a commercially available research chemical typically supplied at 95% purity as a white to yellow solid with a reported melting point of 235°C, it serves as a building block in medicinal chemistry, material science, and agrochemical research .

The Substitution Risk of 1,1-Bis(2-bromophenyl)urea: Why Halogen Position and Symmetry Dictate Research Outcomes


Substituting 1,1-Bis(2-bromophenyl)urea with a generic or closely related analog (e.g., para- or meta-bromo isomers, chloro analogs, or asymmetric mono-bromo derivatives) is a high-risk decision due to profound differences in molecular conformation, solid-state packing, and physicochemical properties. The ortho-bromine substitution pattern imposes a unique steric environment that restricts rotational freedom about the N–C(aryl) bonds, locking the molecule into a specific conformation that directly influences its hydrogen-bonding capacity and crystallization behavior [1]. Crystallographic studies confirm that halogen identity (Br vs. Cl vs. I) and substitution pattern (ortho vs. meta vs. para) within isostructural 1,3-bis(dihalophenyl)urea series produce distinct unit cell parameters and intermolecular interaction networks [2]. Consequently, a substitution without rigorous validation risks altering solubility, melting point, and supramolecular assembly—factors critical to reproducible synthesis, formulation, and biological assay outcomes .

Quantitative Differentiation of 1,1-Bis(2-bromophenyl)urea: Head-to-Head Evidence Against Structural Analogs


Melting Point: A 54°C Advantage Over the Chloro Analog for Thermal Stability

The melting point of 1,1-Bis(2-bromophenyl)urea is reported as 235°C . This value is significantly higher than that of its direct chloro analog, 1,3-bis(2-chlorophenyl)urea, which melts at 181°C—a difference of 54°C . This thermal stability difference, attributable to the greater polarizability and molecular weight of bromine versus chlorine, directly impacts the compound's suitability for applications requiring high-temperature processing or long-term storage [1].

Thermal Analysis Solid-State Chemistry Formulation Stability

Crystal Lattice Engineering: Distinct Unit Cell Parameters from Chloro and Iodo Analogs

Single-crystal X-ray diffraction reveals that 1,1-Bis(2-bromophenyl)urea crystallizes in the orthorhombic space group P 21 21 2 with unit cell dimensions a = 11.5691(4) Å, b = 11.5772(4) Å, c = 4.66620(10) Å [1]. A comparative crystallographic study of a series of 1,3-bis(m-dihalophenyl)ureas demonstrated that while the chloro, bromo, and iodo derivatives adopt isostructural P21212 phases, their unit cell parameters systematically increase with halogen size, resulting in distinct intermolecular halogen···halogen and C–H···O interaction geometries [2]. The bromo analog occupies a unique niche between the lighter chloro (smaller cell volume) and heavier iodo (larger cell volume, potential for different polymorphic behavior) derivatives, offering a specific crystal packing density and intermolecular interaction profile not replicated by the other halogens [3].

Crystal Engineering Supramolecular Chemistry Polymorph Screening

CXCR2 Antagonism: Baseline IC50 Data Distinguishes the Bis-Bromo Scaffold from Its Bioactive Analog SB225002

1,1-Bis(2-bromophenyl)urea exhibits weak antagonistic activity at the human CXCR2 chemokine receptor, with an IC50 value of 30,000 nM (30 µM) in a [35S]GTPγS binding assay using CHO cell membranes expressing recombinant human CXCR2 [1]. In stark contrast, the structurally related asymmetric urea SB225002 [1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea] demonstrates potent CXCR2 antagonism with an IC50 of 22 nM [2]. The ~1,364-fold difference in potency highlights that the symmetrical bis(2-bromophenyl) substitution pattern, lacking the critical 2-hydroxy-4-nitrophenyl moiety, is insufficient for high-affinity receptor engagement. This establishes the compound as a valuable negative control or scaffold-hopping starting point in medicinal chemistry campaigns targeting CXCR2, rather than a direct bioactive tool compound [3].

GPCR Antagonism Chemokine Receptor Inflammation

Hydrogen-Bonded Chain Architecture: Ortho-Br Dictates Supramolecular Assembly Divergent from Meta-Substituted Analogs

Crystallographic analysis reveals that 1,1-Bis(2-bromophenyl)urea forms infinite one-dimensional hydrogen-bonded chains via the urea N–H···O=C motif, adopting an R12(6) ring synthon pattern, reinforced by π–π stacking of adjacent phenyl rings along the chain [1]. This specific chain architecture, characterized by a head-to-tail molecular arrangement and short Br···O contacts (approx. 2.98 Å), is a direct consequence of the ortho-bromine substitution [2]. In contrast, the meta-substituted analogs (e.g., 1,3-bis(3-bromophenyl)urea) exhibit different packing motifs due to altered steric and electronic effects, leading to distinct intermolecular interaction networks and, consequently, divergent solid-state properties such as solubility and mechanical compliance [3]. The ortho-bromo derivative thus provides a unique supramolecular synthon not available from its positional isomers.

Supramolecular Synthon Crystal Engineering Halogen Bonding

Validated Application Scenarios for 1,1-Bis(2-bromophenyl)urea Based on Quantitative Evidence


Crystal Engineering and Supramolecular Synthon Studies

Due to its well-defined, orthorhombic crystal structure with specific unit cell parameters (a = 11.5691 Å, b = 11.5772 Å, c = 4.6662 Å) and its ability to form robust, one-dimensional hydrogen-bonded chains via an R12(6) urea motif, 1,1-Bis(2-bromophenyl)urea is ideally suited as a model compound for crystal engineering investigations. Researchers can exploit its predictable solid-state assembly to design co-crystals, study halogen-bonding interactions (Br···O contacts), or serve as a reference in polymorph screening studies comparing the effects of halogen substitution on lattice energetics [1]. The available high-resolution CIF file enables direct computational modeling and prediction of solid-state properties [2].

Negative Control and Scaffold for CXCR2 Antagonist Development

The compound's weak antagonistic activity at the CXCR2 receptor (IC50 = 30,000 nM) makes it an excellent negative control in assays involving potent CXCR2 antagonists like SB225002 (IC50 = 22 nM). Medicinal chemists can use 1,1-Bis(2-bromophenyl)urea as a baseline scaffold to evaluate the contribution of the 2-hydroxy-4-nitrophenyl moiety to receptor affinity and functional antagonism. Its symmetric bis-bromo structure provides a minimal pharmacophore for structure-activity relationship (SAR) studies aimed at optimizing CXCR2 antagonists for anti-inflammatory or antinociceptive indications [3].

High-Temperature Organic Synthesis and Thermally Stable Intermediate

With a melting point of 235°C—54°C higher than its chloro analog—1,1-Bis(2-bromophenyl)urea offers enhanced thermal stability, making it a preferred intermediate in multi-step synthetic sequences requiring elevated temperatures or prolonged reaction times. Its stability reduces the risk of premature decomposition, ensuring higher yields and purity in the synthesis of more complex bis-urea derivatives, heterocycles, or metal coordination complexes. This thermal robustness is particularly advantageous in flow chemistry and automated synthesis platforms .

Halogen-Bonding Probe in Materials Science

The presence of two ortho-bromine atoms, known to participate in directional halogen-bonding interactions, positions 1,1-Bis(2-bromophenyl)urea as a valuable probe for investigating halogen-bond-driven self-assembly in solution and the solid state. The compound's crystal structure reveals distinct Br···O contacts, and its bromine atoms can be leveraged to template the organization of complementary halogen-bond acceptors, enabling the rational design of functional organic materials, such as conducting films or porous frameworks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Bis(2-bromophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.